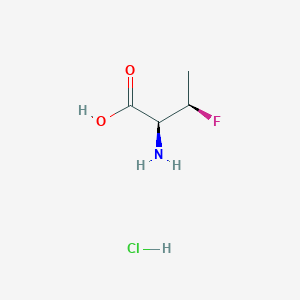

(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” is a compound that likely contains an amino group (-NH2) and a fluorine atom attached to a butanoic acid backbone. The (2S,3R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. Similar compounds are often used in the synthesis of peptides or in pharmaceutical research .

Synthesis Analysis

The synthesis of similar compounds often involves the use of chiral catalysts or reagents to control the stereochemistry. For example, the synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid involves the opening of an aziridine ring with an organocuprate .

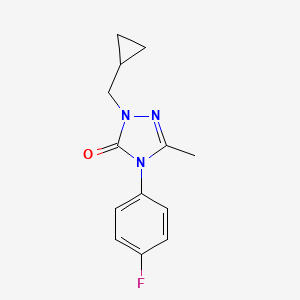

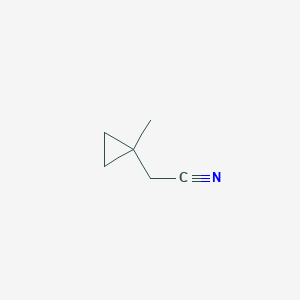

Molecular Structure Analysis

The molecular structure of “(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” would likely involve a four-carbon chain (butanoic acid) with a fluorine atom and an amino group attached. The exact positions of these groups would be determined by the (2S,3R) stereochemistry .

Chemical Reactions Analysis

The chemical reactions involving “(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” would depend on the specific conditions and reagents used. In general, the amino group (-NH2) could act as a nucleophile in reactions, and the carboxylic acid group (-COOH) could undergo reactions typical of carboxylic acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” would depend on its specific structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the presence and position of the polar groups .

Wissenschaftliche Forschungsanwendungen

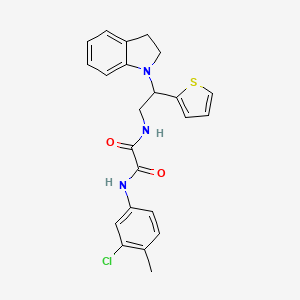

Fluorinated Compounds in Protein Design

Fluorinated amino acids, such as those with fluorine substitutions, have been incorporated into proteins to enhance their stability against chemical and thermal denaturation. The incorporation of highly fluorinated analogs of hydrophobic amino acids aims to create proteins with novel chemical and biological properties. Fluorination is a strategy to enhance protein stability, both soluble and membrane-bound, while retaining structure and biological activity. The development of various biosynthetic methods for introducing noncanonical amino acids into proteins expands the utility of fluorinated amino acids in protein design (Buer & Marsh, 2012).

Environmental Impact and Degradation

Research has focused on the environmental fate, degradation, and toxicology of polyfluoroalkyl chemicals, which include substances with fluorine atoms. These compounds can degrade into perfluoroalkyl carboxylic acids and sulfonic acids, raising concerns about their persistence and impact on human and environmental health. Biodegradation studies in microbial cultures, soils, and sediments have explored the pathways and half-lives of these compounds, providing insights into their environmental behavior and potential for accumulation (Liu & Avendaño, 2013).

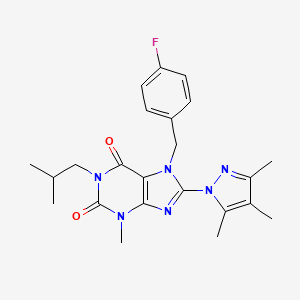

Fluorine in Pharmaceutical Research

The inclusion of fluorine in pharmaceutical compounds, such as fluoroquinolones, has been shown to significantly affect their pharmacological activity. Fluoroquinolones are a class of antibacterial agents with broad-spectrum activity against various pathogens. The introduction of fluorine into these molecules has been crucial for enhancing their efficacy and pharmacokinetic properties. This illustrates the impact of fluorination on drug development and the potential of fluorinated compounds in therapeutic applications (da Silva et al., 2003).

Wirkmechanismus

Safety and Hazards

The safety and hazards of handling and using “(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions. Always refer to the Material Safety Data Sheet (MSDS) or other safety information before using a new chemical .

Zukünftige Richtungen

The future directions of research involving “(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride” could involve its use in the synthesis of new pharmaceuticals or other biologically active compounds. Biocatalysis, using enzymes for organic synthesis, has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), and could potentially be used in the synthesis of this compound .

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-3-fluorobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,6H2,1H3,(H,7,8);1H/t2-,3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBQWZVHXHCBOB-SWLXLVAMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-amino-3-fluorobutanoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2538078.png)

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2538082.png)

![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2538088.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2538091.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2538096.png)